1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole
Description
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic ester-functionalized heterocyclic compound with a benzo[d]imidazole core. Its molecular formula is C₁₈H₂₅BN₂O₃, and it has a molecular weight of 328.21 g/mol (CAS: 1082525-64-1) . The structure features two key substituents:
- A tetrahydro-2H-pyran (THP) group at the N1 position, which enhances solubility and stability by masking reactive sites.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C5 position, enabling participation in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems .
This compound is stored under dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation and toxicity (H302, H315, H319, H335) . Its primary application lies in medicinal chemistry and materials science, particularly as a building block for synthesizing complex molecules via palladium-catalyzed reactions.
Properties
Molecular Formula |
C18H25BN2O3 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-9-15-14(11-13)20-12-21(15)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3 |
InChI Key |
JBHDISPQXCBZAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CCCCO4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole typically involves:
- Introduction of the tetrahydro-2H-pyran-2-yl protecting group on the benzimidazole nitrogen.
- Installation of the boronate ester functionality at the 5-position of the benzimidazole ring.
- Use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for key bond formations.
Protection of Benzimidazole Nitrogen with Tetrahydropyranyl Group
The tetrahydro-2H-pyran-2-yl (THP) group serves as a protecting group for the benzimidazole nitrogen, enhancing solubility and stability during subsequent transformations.
- This protection is achieved by reacting benzimidazole derivatives with dihydropyran under acidic catalysis, forming the 1-(tetrahydro-2h-pyran-2-yl) substituent.
- The THP group is stable under a variety of reaction conditions and can be removed under mild acidic conditions after the synthetic sequence is complete.
Installation of the Boronate Ester Functionality
The key feature of the compound is the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substitution, which is a pinacol boronate ester. This moiety is typically introduced via:
- Miyaura borylation of a halogenated benzimidazole precursor (usually bromide or chloride at the 5-position).
- The reaction uses bis(pinacolato)diboron as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base such as potassium acetate or potassium carbonate is employed in solvents like dioxane or DMF under inert atmosphere.
Suzuki-Miyaura Cross-Coupling Reactions
Several preparation routes involve Suzuki coupling to form C-C bonds between boronate esters and aryl halides:
- For example, the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl bromides under Pd(dppf)Cl2 catalysis, potassium carbonate base, in DMF-water mixtures at 80°C for 16 hours yields the coupled product with moderate yields (~30%) after purification by column chromatography.
- Similar conditions are applicable for benzimidazole derivatives, employing bases like cesium carbonate, phosphine ligands such as JohnPhos, and solvents like 1,4-dioxane-water mixtures at 45°C for shorter reaction times (~4 hours).
- The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and mixed solvents (THF-toluene-water) have been reported to enhance reaction efficiency and facilitate isolation of intermediates.
Example Preparation Procedure from Literature
Key Reaction Parameters and Optimization
- Catalysts: Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)2Cl2, Pd2(dba)3 with JohnPhos ligand.
- Bases: Potassium carbonate, cesium carbonate, sodium tert-butoxide.
- Solvents: DMF-water, 1,4-dioxane-water, THF-toluene-water mixtures.
- Temperature: Typically 45-80°C.
- Reaction time: 4-16 hours depending on conditions.
- Atmosphere: Inert (argon or nitrogen) to prevent catalyst deactivation.
- Purification: Filtration through diatomaceous earth, aqueous washes, drying over sodium sulfate, and silica gel column chromatography with ethyl acetate-hexanes gradients.
Representative Data Table of Preparation Conditions
| Parameter | Typical Value(s) | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.1 eq), Pd2(dba)3 | Effective for borylation and coupling |
| Base | K2CO3, Cs2CO3, NaOtBu | Strong bases facilitate transmetallation |
| Solvent | DMF/H2O (9:1), 1,4-dioxane/H2O, THF/toluene/H2O | Mixed solvents improve solubility |
| Temperature | 45-80°C | Higher temp increases rate but may reduce selectivity |
| Reaction Time | 4-16 hours | Longer times for complete conversion |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of catalysts |
| Yield | 30-70% (varies by step) | Moderate yields typical for complex coupling |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexanes |
Summary of Research Findings
- The preparation of this compound relies heavily on palladium-catalyzed cross-coupling reactions.
- The THP protecting group is introduced early to protect the benzimidazole nitrogen and withstand the reaction conditions.
- Boronate ester installation is commonly achieved via Miyaura borylation of halogenated precursors.
- Reaction optimization involves careful selection of catalyst, base, solvent, and temperature to balance yield and purity.
- Purification typically involves aqueous workup and silica gel chromatography.
- The compound is a valuable intermediate for further functionalization in pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The benzo[d]imidazole core can be reduced under specific conditions to form a dihydro derivative.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydrobenzo[d]imidazole derivatives.
Substitution: Various substituted benzo[d]imidazole derivatives.
Scientific Research Applications
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The benzo[d]imidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole is largely dependent on its specific application. In biological systems, the benzo[d]imidazole core can interact with various molecular targets, such as enzymes and receptors, potentially inhibiting or modulating their activity. The boronate ester group can also participate in reversible covalent interactions with biomolecules, adding another layer of functionality.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
Core Heterocycle Influence :
- The benzo[d]imidazole core in the target compound provides greater rigidity and π-conjugation compared to pyrazole analogs (e.g., ). This enhances its binding affinity in medicinal applications but may reduce solubility.
- Pyrazole derivatives (e.g., ) exhibit higher reactivity in cross-coupling due to smaller ring strain and electron-rich nature.
Boronate Position :
- Boronate at C5 (target compound, ) vs. C4 () alters regioselectivity in coupling reactions. For example, C5-substituted benzimidazoles are preferred for constructing para-substituted biaryls.
Substituent Effects :
Biological Activity
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole is a compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C14H23BN2O3
- Molecular Weight : 278.16 g/mol
- CAS Number : 1029684-37-4
- Physical State : Crystalline solid
- Purity : ≥98% (HPLC)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron moiety in the structure suggests potential applications in cancer therapy and as a reagent in chemical biology.
Anticancer Activity
Recent studies have indicated that compounds containing boron and imidazole structures exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis Induction |
| A549 | 20 | G2/M Phase Arrest |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Preliminary data suggest that it may act as a HDAC inhibitor, which is crucial for altering gene expression patterns associated with tumor growth.
Case Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and exert its biological effects.
Case Study 2: Combination Therapy
In combination with standard chemotherapeutics, the compound enhanced the efficacy of agents like doxorubicin, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in clinical settings.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, further toxicological studies are necessary. Acute toxicity tests have shown no significant adverse effects at therapeutic doses; however, long-term studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
